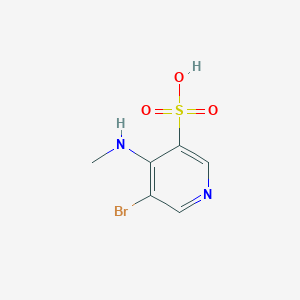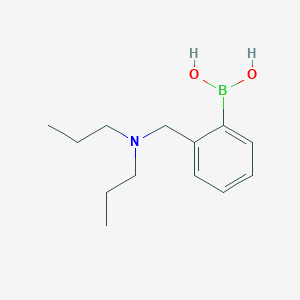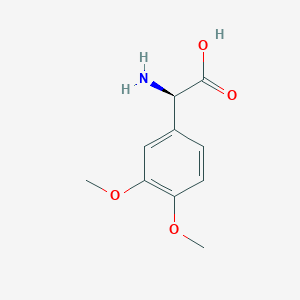![molecular formula C13H22N2 B11820864 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)
4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯胺是一种有机化合物,分子式为C13H22N2。它是一种苯胺的衍生物,具有取代的氨基。该化合物因其在化学、生物学和工业等多个领域的应用而闻名。
准备方法
合成路线和反应条件
4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯胺的合成通常涉及在特定条件下苯胺与3,3-二甲基丁烷-2-胺的反应。 该反应通常在催化剂存在下,并在受控温度和压力下进行,以确保获得所需产物并具有高纯度 .
工业生产方法
在工业环境中,该化合物的生产可能涉及大型反应器和连续流动过程,以最大限度地提高产量和效率。反应条件经过优化,以确保一致的质量并最大程度地减少副产物。
化学反应分析
反应类型
4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯胺经历各种化学反应,包括:
氧化: 这种反应通常涉及使用氧化剂,例如高锰酸钾或过氧化氢。
还原: 常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 可以发生亲核取代反应,其中氨基被其他官能团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱存在下卤代化合物。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可以生成硝基化合物,而还原可以生成胺。
4. 科研应用
4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯胺在科学研究中有多种应用:
化学: 它用作合成各种有机化合物的中间体。
生物学: 该化合物因其潜在的生物活性及其与生物大分子的相互作用而被研究。
医药: 正在进行研究以探索其潜在的治疗用途。
工业: 它用于生产染料、颜料和其他工业化学品.
科学研究应用
4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变它们的活性并导致各种生物学效应。确切的途径和靶标取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
- 4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯甲酸
- 4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯酚
独特性
4-{[(3,3-二甲基丁烷-2-基)氨基]甲基}苯胺因其特定的取代模式而具有独特性,这赋予了其独特的化学和物理性质。 这种独特性使其在其他类似化合物可能无效的特定应用中具有价值 .
属性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC 名称 |
4-[(3,3-dimethylbutan-2-ylamino)methyl]aniline |
InChI |
InChI=1S/C13H22N2/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9,14H2,1-4H3 |
InChI 键 |
HBEOFJYRBYXCMN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)C)NCC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)



![1-[4-(Aminomethyl)piperidin-1-yl]ethanone;oxalate](/img/structure/B11820835.png)
![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)

![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)


